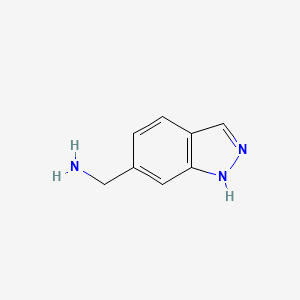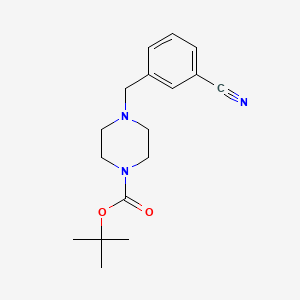
tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate
Descripción general
Descripción
The compound tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a chemical entity that belongs to the class of piperazine derivatives. Piperazine structures are commonly found in a variety of pharmacologically active compounds and are of significant interest in medicinal chemistry due to their versatility and biological relevance.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, providing a scaffold for various substituents. In the case of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, the piperazine ring adopts a chair conformation, and the molecule contains multiple rings with defined dihedral angles, indicating a complex three-dimensional structure . This complexity is typical of piperazine derivatives and is crucial for their interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the piperazine core. For instance, the presence of a boronate group in tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate suggests potential for cross-coupling reactions . The fluorophenyl group in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate indicates the possibility of nucleophilic aromatic substitution reactions . These reactions are essential for further functionalization and the development of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides insights into the steric effects and potential pharmacological utility of the molecule . The crystal and molecular structure of tert-butyl 4
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H23N3O2 . It’s often used as an intermediate in the synthesis of various organic compounds .
One potential application of this compound is in the field of medicinal chemistry . Piperazine derivatives, such as tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate, serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
The synthesis of these derivatives typically involves reactions with various reagents under specific conditions . The resulting compounds are then characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures of the synthesized compounds are further confirmed by single crystal X-ray diffraction analysis .
The results of these studies often include the identification of new compounds with potential therapeutic applications. For example, the antibacterial and antifungal activities of the synthesized compounds are typically evaluated against several microorganisms .
For example, some piperazine derivatives are used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
For example, some piperazine derivatives are used in the development of new pharmaceuticals . They can exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if ingested (H302). May cause respiratory irritation (H335).
- Precautionary Statements : Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area. Wear appropriate protective equipment.
- MSDS : Link to MSDS
Direcciones Futuras
Research on tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate could explore its potential applications in medicinal chemistry, drug design, or material science. Further investigations into its biological activity and pharmacological properties are warranted.
Please note that the lack of extensive literature on this compound limits our analysis. For more detailed insights, additional research would be necessary. 🧪🔬
Propiedades
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNLUSMHXRJUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162038 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate | |
CAS RN |
203047-35-2 | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203047-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



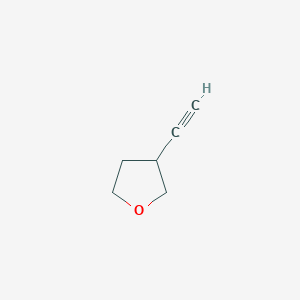



![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
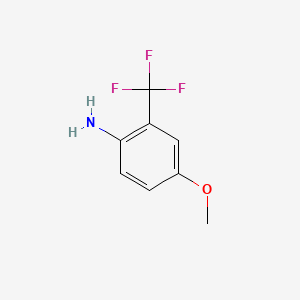
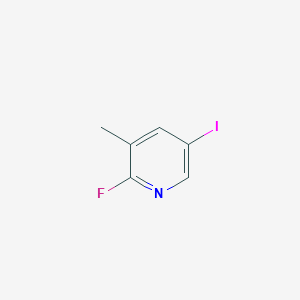
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)


